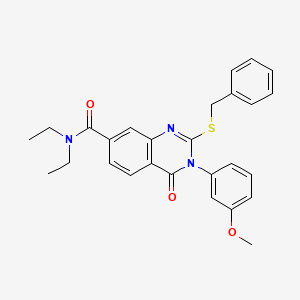

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

This compound belongs to the quinazolin-4(3H)-one class, characterized by a bicyclic scaffold with a 4-oxo group. The structure features:

- Position 3: A 3-methoxyphenyl group, contributing electron-donating effects and influencing π-π stacking.

- Position 7: An N,N-diethyl carboxamide moiety, which modulates solubility and bioavailability compared to ester derivatives.

Properties

IUPAC Name |

2-benzylsulfanyl-N,N-diethyl-3-(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-4-29(5-2)25(31)20-14-15-23-24(16-20)28-27(34-18-19-10-7-6-8-11-19)30(26(23)32)21-12-9-13-22(17-21)33-3/h6-17H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNNDBFXVMLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with benzyl mercaptan, followed by cyclization and further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs from the evidence:

Key Structural and Functional Insights

Thioether linkages (e.g., benzylsulfanyl) are less prone to hydrolysis than esters, improving metabolic stability .

Position 3 Aromatic Substituents: The 3-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with the electron-withdrawing 4-cyanophenyl in CXCR3 antagonists . This difference may influence binding affinity in enzymes or receptors.

Position 7 Functional Groups :

Biological Activity

The compound 2-(benzylsulfanyl)-N,N-diethyl-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 396.49 g/mol. The structure features a benzyl sulfanyl group, a methoxyphenyl moiety, and a quinazoline core, which are known to contribute to various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Cancer Cell Proliferation : Quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structure allows it to bind to ATP-binding sites of kinases, disrupting signaling pathways essential for cancer cell survival .

- Antimycobacterial Activity : Some studies indicate that quinazoline derivatives may exhibit antimycobacterial properties. The mechanism involves modulation of metabolic pathways in Mycobacterium tuberculosis, potentially through inhibition of key enzymes involved in cofactor biosynthesis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar quinazoline compounds. For instance:

- Cytotoxicity Assays : In vitro assays showed that related compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT-1080 (fibrosarcoma), and PC-3 (prostate cancer) with IC50 values ranging from 5 to 26 µM .

- Mechanistic Insights : The induction of apoptosis was confirmed through flow cytometry and caspase activation assays, indicating that these compounds trigger programmed cell death pathways in cancer cells .

Antimycobacterial Activity

Research has indicated that specific quinazoline derivatives possess antimycobacterial activity:

- Inhibition Studies : Compounds structurally related to the target compound were tested against Mycobacterium tuberculosis, showing promising results with significant inhibition of bacterial growth at micromolar concentrations .

Data Summary

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effects of a series of quinazoline derivatives on MCF-7 cells. The results indicated that compounds similar to the target compound significantly inhibited cell viability and induced apoptosis via caspase activation pathways.

- Antimycobacterial Evaluation : Another study focused on the antimycobacterial activity of quinazoline derivatives against resistant strains of Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents in treating tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.